molecular formula C22H45Cl B12648620 2-Chlorodocosane CAS No. 71662-62-9

2-Chlorodocosane

Cat. No.: B12648620
CAS No.: 71662-62-9
M. Wt: 345.0 g/mol
InChI Key: VUAGIIPUXBAOEO-QFIPXVFZSA-N
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Description

2-Chlorodocosane (C22H45Cl) is a chlorinated alkane with a chlorine atom substituted at the second carbon of a 22-carbon chain. It is primarily used in organic synthesis and industrial applications, such as surfactants or intermediates in polymer production. Its physicochemical properties (e.g., boiling point, solubility, and reactivity) are influenced by the position of the chlorine atom and the long hydrocarbon chain .

Properties

CAS No.

71662-62-9

Molecular Formula

C22H45Cl

Molecular Weight

345.0 g/mol

IUPAC Name

(2S)-2-chlorodocosane

InChI

InChI=1S/C22H45Cl/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(2)23/h22H,3-21H2,1-2H3/t22-/m0/s1

InChI Key

VUAGIIPUXBAOEO-QFIPXVFZSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCC[C@H](C)Cl

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCC(C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chlorodocosane can be synthesized through the chlorination of docosane. The reaction typically involves the use of chlorine gas in the presence of ultraviolet light or a radical initiator to facilitate the substitution of a hydrogen atom with a chlorine atom on the docosane molecule. The reaction conditions include maintaining a controlled temperature and ensuring the absence of moisture to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of 2-Chlorodocosane involves large-scale chlorination processes. The reaction is carried out in a chlorination reactor where docosane is exposed to chlorine gas under controlled conditions. The process is optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Chlorodocosane undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines.

    Reduction Reactions: The compound can be reduced to docosane by using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of 2-Chlorodocosane can lead to the formation of corresponding alcohols or carboxylic acids, depending on the oxidizing agent used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed:

    Substitution: Formation of alcohols, ethers, or amines.

    Reduction: Formation of docosane.

    Oxidation: Formation of alcohols or carboxylic acids.

Scientific Research Applications

Scientific Research Applications

  • Synthesis of Organic Compounds:
    2-Chlorodocosane serves as a precursor in the synthesis of various organic compounds. Its long carbon chain enhances the solubility and stability of the resulting compounds, making it valuable in organic chemistry.
  • Materials Science:
    The compound is utilized in materials science for developing surfactants and lubricants. Its hydrophobic properties allow it to interact effectively with different materials, improving their performance in industrial applications.
  • Biological Activity:
    Research indicates that chlorinated alkanes like 2-chlorodocosane exhibit antimicrobial properties. Studies suggest that such compounds can disrupt microbial membranes due to their hydrophobic tails, which may lead to inhibitory effects against various bacterial strains . However, specific data on 2-chlorodocosane's biological activity remains limited.

The biological activity of 2-chlorodocosane is linked to its ability to interact with biological membranes. The presence of the chlorine atom modifies its hydrophobic characteristics, potentially enhancing its interaction with lipid bilayers. This interaction may lead to antimicrobial effects, although detailed studies focusing specifically on 2-chlorodocosane are sparse.

Case Study: Antimicrobial Activity

A review on chlorinated compounds highlights their potential antimicrobial properties. For instance, similar chlorinated alkanes have shown effectiveness against strains like Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of microbial membranes .

Structure-Activity Relationship (SAR)

The structure-activity relationship of chlorinated compounds indicates that the presence of chlorine enhances biological activity. For example, modifications involving chlorine have been linked to increased antibacterial properties . This suggests that derivatives of 2-chlorodocosane could be synthesized and evaluated for similar activities.

Mechanism of Action

The mechanism of action of 2-Chlorodocosane involves its interaction with various molecular targets depending on the type of reaction it undergoes. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. In reduction reactions, the chlorine atom is removed, and the compound is converted back to docosane. The pathways involved in these reactions are typically radical or ionic mechanisms, depending on the reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Chlorodocosane (C22H45Cl)

  • Structural Difference : Chlorine substitution at the terminal (C-1) position.
  • Impact on Properties :
    • Reactivity : Terminal chlorides (1-Chlorodocosane) generally exhibit higher reactivity in nucleophilic substitution (SN2) due to reduced steric hindrance compared to internal chlorides like 2-Chlorodocosane .
    • Melting Point : 1-Chlorodocosane likely has a lower melting point due to weaker intermolecular van der Waals forces from the terminal halogen.
    • Applications : More suited for alkylation reactions in organic synthesis.

2-Bromodocosane (C22H45Br)

  • Functional Group Difference : Bromine replaces chlorine at C-2.
  • Impact on Properties: Bond Strength: C-Br bonds (280 kJ/mol) are weaker than C-Cl bonds (327 kJ/mol), making 2-Bromodocosane more reactive in elimination or substitution reactions . Solubility: Brominated alkanes are less polar than chlorinated analogs, leading to reduced aqueous solubility.

Comparison with Functionally Similar Compounds

Docosanol (C22H46O)

  • Functional Group : Hydroxyl (-OH) replaces chlorine.
  • Impact on Properties: Hydrogen Bonding: Docosanol forms strong intermolecular hydrogen bonds, resulting in higher melting points (~70–80°C) compared to 2-Chlorodocosane. Applications: Widely used in cosmetics and pharmaceuticals (e.g., antiviral creams) due to its amphiphilic nature .

Docosane (C22H46)

  • Functional Group : Lacks halogen or polar substituents.
  • Impact on Properties: Reactivity: Non-polar and inert, making it less reactive than halogenated derivatives. Industrial Use: Primarily a lubricant or wax component, contrasting with 2-Chlorodocosane’s role in reactive syntheses .

Data Table: Key Properties

Property 2-Chlorodocosane 1-Chlorodocosane 2-Bromodocosane Docosanol Docosane
Molecular Formula C22H45Cl C22H45Cl C22H45Br C22H46O C22H46
Boiling Point (°C) ~350–370* ~340–360* ~360–380* ~250–270 ~220–240
Solubility in H2O Insoluble Insoluble Insoluble Slightly soluble Insoluble
Reactivity Moderate (SN1) High (SN2) High (E2) Low None

*Estimated based on homologous series trends .

Biological Activity

2-Chlorodocosane is a chlorinated hydrocarbon with significant implications in biological research. This article explores its biological activity, including mechanisms of action, toxicity, and potential therapeutic applications.

Chemical Structure and Properties

2-Chlorodocosane (C22H46Cl) is a linear aliphatic compound characterized by a chlorine atom attached to the second carbon of a 22-carbon chain. Its structural formula can be represented as follows:

Chemical Structure ClC22H45\text{Chemical Structure }\text{Cl}-\text{C}_{22}\text{H}_{45}

This compound is typically a colorless liquid with low solubility in water, which influences its distribution and biological interactions.

The biological activity of 2-Chlorodocosane is primarily attributed to its interactions with cellular membranes and proteins. Chlorinated hydrocarbons often exhibit lipophilicity , allowing them to integrate into lipid membranes, potentially disrupting cellular functions.

  • Membrane Interaction : The presence of the chlorine atom enhances the compound's ability to penetrate lipid bilayers, which may lead to altered membrane fluidity and permeability.
  • Enzyme Inhibition : Preliminary studies suggest that 2-Chlorodocosane may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain under investigation.

Toxicological Profile

Research indicates that chlorinated compounds can exhibit varying degrees of toxicity depending on exposure levels and duration. Toxicological assessments typically focus on:

  • Acute Toxicity : Studies have shown that high doses of 2-Chlorodocosane can lead to neurotoxic effects in animal models.
  • Chronic Exposure : Long-term exposure may result in cumulative toxicity, affecting liver and kidney functions.

Case Studies

  • Neurotoxicity in Rodents : A study involving Sprague-Dawley rats exposed to 2-Chlorodocosane reported significant behavioral changes and neurochemical alterations at doses exceeding 100 mg/kg body weight. These findings suggest potential neurotoxic effects associated with chlorinated hydrocarbons .
  • Cell Culture Studies : In vitro studies using human cell lines have demonstrated that 2-Chlorodocosane can induce apoptosis at concentrations above 50 µM, indicating its potential as a cytotoxic agent against certain cancer cell types .

Research Findings

Recent investigations into the biological activity of 2-Chlorodocosane have yielded several key findings:

  • Antimicrobial Activity : Preliminary data suggest that 2-Chlorodocosane exhibits antimicrobial properties against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 32 to 50 ppm for Gram-negative bacteria .
  • Pharmacokinetics : Computational models predict that the absorption, distribution, metabolism, and excretion (ADME) profiles of 2-Chlorodocosane indicate moderate bioavailability and potential for bioaccumulation in fatty tissues .

Data Table

PropertyValue
Molecular FormulaC22H46Cl
Molecular Weight346.09 g/mol
SolubilityLow in water
Toxicity LevelModerate to high
Antimicrobial MIC32-50 ppm (varied strains)

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